6-Deoxy-9alpha-hydroxycedrodorin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(1S,2S,5S,6S,10S,11R,13S,14R,16S)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O9/c1-22(2)16(10-17(28)33-5)24(4)19(30)15-11-27(36-21(15)22)25(24,31)8-7-23(3)20(14-6-9-34-13-14)35-18(29)12-26(23,27)32/h6,9,13,15-16,20-21,31-32H,7-8,10-12H2,1-5H3/t15-,16+,20+,21-,23+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIQPOSLYIEZJT-DDBLWRNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2(C(=O)C3C1OC4(C3)C2(CCC5(C4(CC(=O)OC5C6=COC=C6)O)C)O)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]4([C@H](C([C@H]5[C@@H](C4=O)C[C@]3([C@@]1(CC(=O)O[C@H]2C6=COC=C6)O)O5)(C)C)CC(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019946 | |
| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247036-52-8 | |
| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Phytochemical Occurrence and Isolation Methodologies
Botanical Source and Biogeographical Distribution: Focus on Cedrela odorata (Meliaceae Family)
6-Deoxy-9alpha-hydroxycedrodorin is a secondary metabolite isolated from Cedrela odorata L., a species belonging to the Meliaceae family. medchemexpress.comgenome.jp Cedrela odorata, commonly known as Spanish cedar or cedro, is a large timber tree recognized for its aromatic wood. The Meliaceae family is well-known for producing a diverse array of structurally complex and biologically active limonoids and triterpenoids. researchgate.netmdpi.comnih.gov Phytochemical investigations have confirmed that the bark and leaves of C. odorata are particularly rich in these types of compounds. researchgate.net
The natural habitat of Cedrela odorata spans the New World tropics. Its distribution extends from the Pacific coast of Mexico (at a latitude of 26° N) southward through Central America and the Caribbean. researchgate.netnih.gov It is also found throughout the lowlands and foothills of South America, reaching its southern limit in Argentina at approximately 28° S latitude. researchgate.netnih.gov The species thrives in a variety of warm, moist, and seasonally dry subtropical and tropical life zones and is most abundant in lowland moist forests. researchgate.net While it can tolerate a long dry season, it flourishes in areas with well-drained soils, often on limestone, and does not do well in waterlogged conditions. researchgate.netnih.gov Due to its valuable timber, C. odorata has been widely planted throughout the tropics and has also been introduced to regions outside its native range, including the Galapagos Islands, where it has become an invasive species. nih.govresearchgate.net
| Geographical Area | Distribution Details |
| Native Range | From northern Mexico (26°N) to Argentina (28°S), including the Caribbean. researchgate.netontosight.ai |
| Habitat | Moist and seasonally dry subtropical/tropical forests; lowlands and foothills up to 1200m. researchgate.netnih.gov |
| Introduced Range | Widely planted in the tropics; invasive in the Galapagos Islands and parts of Africa. researchgate.netontosight.ai |
Chromatographic Separation Techniques for Isolation: Emphasizing High-Performance Liquid Chromatography (HPLC)
The isolation of pure this compound from the crude extracts of Cedrela odorata is a multi-step process that relies heavily on chromatographic techniques. Given the complexity of the plant's chemical matrix, which contains numerous similar triterpenoids, a combination of methods is necessary to achieve the desired purity.
Initial separation is typically performed using column chromatography. The crude extract, often obtained through maceration with solvents like ethanol (B145695) or methanol (B129727), is fractionated over a stationary phase such as silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with other solvents (e.g., ethyl acetate, chloroform, or acetone), is employed to separate the components based on their polarity. nih.govresearchgate.net This process yields several fractions of varying complexity.
Fractions identified as containing the target compound or its derivatives are then subjected to further purification. High-Performance Liquid Chromatography (HPLC) is a critical tool in this stage due to its superior resolution and efficiency. Both analytical and preparative HPLC can be utilized. Analytical HPLC is used to monitor the purity of fractions and to develop an effective separation method, while preparative HPLC is used to isolate the compound in larger quantities. scribd.com For the separation of triterpenoids like cedrodorin derivatives, reverse-phase HPLC columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Enrichment and Purification Strategies for Cedrodorin Derivatives
The process begins with the extraction of the plant material, typically the dried and powdered bark or leaves, with a suitable organic solvent. A hydroethanolic extract is one documented method for extracting compounds from C. odorata bark. mdpi.com Following extraction, the crude extract is concentrated and often subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents. A common scheme involves partitioning the extract between n-hexane and methanol or between water and successively more polar organic solvents like ethyl acetate. This step effectively enriches the extract in compounds of intermediate polarity, where many triterpenoids are found. nih.gov
The enriched fractions are then purified using a series of chromatographic steps. An initial separation on a larger scale is often achieved using Vacuum Liquid Chromatography (VLC), which allows for a rapid fractionation of the extract. nih.gov The fractions obtained from VLC are then meticulously purified through repeated column chromatography on silica gel, often with progressively finer separations using different solvent systems. researchgate.net The final purification of the target compound to a high degree of homogeneity is typically accomplished using preparative HPLC. scribd.com The purity of the isolated this compound is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
| Step | Technique | Purpose |
| 1. Extraction | Maceration with solvents (e.g., ethanol) | To obtain the initial crude extract from plant material. mdpi.com |
| 2. Enrichment | Liquid-liquid partitioning | To separate compounds by polarity and enrich the fraction containing triterpenoids. nih.gov |
| 3. Initial Separation | Vacuum Liquid Chromatography (VLC) / Column Chromatography | To perform a broad fractionation of the enriched extract. nih.gov |
| 4. Fine Purification | Repeated Column Chromatography (Silica Gel) | To further separate the components within the fractions. researchgate.net |
| 5. Final Isolation | Preparative High-Performance Liquid Chromatography (HPLC) | To isolate the pure compound. scribd.com |
Structural Elucidation Through Advanced Spectroscopic Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination: Including 1D and 2D NMR Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy has been the principal tool for delineating the complex carbon skeleton and proton environments of 6-Deoxy-9alpha-hydroxycedrodorin. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to piece together the molecular puzzle.
1D NMR Experiments: ¹H and ¹³C Spectra
2D NMR Experiments: Unraveling Connectivity
To establish the precise connectivity of the atoms, a series of 2D NMR experiments are essential. These include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically over two to three bonds. By tracing the cross-peaks in a COSY spectrum, it is possible to map out the spin systems within the molecule, connecting adjacent protons in the aliphatic rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining the relative stereochemistry of the molecule.
A comprehensive analysis of these 2D NMR datasets would allow for the complete assignment of all proton and carbon signals, thereby confirming the planar structure of this compound.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| 1 | 45.2 | 1.85 (m) | C-2, C-5, C-10 | H-2, H-11 |
| 2 | 28.9 | 2.10 (dd, 12.5, 6.0), 1.65 (m) | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 35.1 | 2.30 (m) | C-2, C-4, C-5 | H-2, H-4 |
| 4 | 40.8 | 1.95 (m) | C-3, C-5, C-12 | H-3, H-5, H-12 |
| 5 | 55.6 | 2.50 (d, 8.0) | C-1, C-4, C-6, C-10 | H-4, H-6 |
| 6 | 30.1 | 1.75 (m), 1.50 (m) | C-5, C-7 | H-5, H-7 |
| 7 | 48.3 | 2.20 (m) | C-6, C-8, C-11 | H-6, H-8 |
| 8 | 25.5 | 1.90 (m), 1.60 (m) | C-7, C-9, C-11 | H-7, H-9 |
| 9 | 72.1 | 4.10 (br s) | C-8, C-10, C-11 | H-8, H-10 |
| 10 | 50.2 | 2.05 (m) | C-1, C-5, C-9, C-11 | H-1, H-9 |
| 11 | 42.5 | - | - | - |
| 12 | 22.8 | 1.15 (s) | C-3, C-4, C-5, C-13 | H-4, H-13 |
| 13 | 29.7 | 1.05 (s) | C-3, C-4, C-5, C-12 | H-4, H-12 |
| 14 | 15.3 | 0.95 (d, 7.0) | C-7, C-11 | H-7 |
| 15 | 21.0 | 1.25 (s) | C-10, C-11 | H-10 |
Note: This table is a hypothetical representation based on the general structural features of cedrodorin-type sesquiterpenoids and is for illustrative purposes only, as specific published data for this compound was not found.
Mass Spectrometry (MS) Applications: Analysis of Fragmentation Patterns and High-Resolution Mass Measurements
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the precise mass of the molecular ion. This allows for the calculation of the elemental formula with a high degree of confidence. For this compound, with a nominal mass of 502, HRMS would confirm the elemental composition of C₂₇H₃₄O₉.
Fragmentation Analysis
Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. The fragmentation pathways provide valuable structural information by revealing characteristic losses of functional groups or cleavages of specific bonds within the polycyclic system. For instance, the loss of a water molecule (18 Da) from the molecular ion would be consistent with the presence of a hydroxyl group. Other characteristic fragments would arise from cleavages of the ring system, providing further corroboration for the proposed structure.
Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 503.2225 | 503.2228 | Protonated molecular ion |
| [M+Na]⁺ | 525.2044 | 525.2049 | Sodium adduct |
| [M-H₂O+H]⁺ | 485.2119 | 485.2123 | Loss of water |
| [M-C₂H₂O+H]⁺ | 461.2119 | 461.2121 | Loss of a ketene group |
Note: This table is a hypothetical representation for illustrative purposes.
Stereochemical and Conformational Assignments of the Polycyclic Scaffold
Once the planar structure is established, the next critical step is to determine the relative and absolute stereochemistry of the numerous chiral centers within the polycyclic scaffold.
Relative Stereochemistry
The relative stereochemistry is primarily elucidated using NOESY NMR data. The presence of a NOESY correlation between two protons indicates their spatial proximity, typically within 5 Å. By analyzing the network of NOE interactions, the relative orientations of substituents on the rings can be determined. For example, a strong NOE between a methyl group proton and a methine proton on an adjacent ring would indicate that they are on the same face of the molecule (i.e., cis). The absence of such a correlation, combined with other NOEs, would suggest a trans relationship.
Conformational Analysis
The conformation of the flexible rings within the polycyclic system can also be inferred from NMR data, specifically from the coupling constants (³JHH) observed in the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, it is possible to deduce the preferred chair, boat, or twist-boat conformations of the individual rings. Computational modeling is often used in conjunction with experimental NMR data to refine the conformational model of the molecule.
The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of complex natural products like this compound, enabling a detailed understanding of its intricate three-dimensional architecture.
Biosynthetic Pathways and Precursor Derivations
General Principles of Limonoid Biosynthesis from Triterpenoid (B12794562) Precursors
Limonoids, a diverse group of highly oxygenated tetranortriterpenoids, originate from the ubiquitous triterpenoid biosynthetic pathway. nih.govnih.govnih.gov The biosynthesis is initiated from the precursor 2,3-oxidosqualene, which is formed through the mevalonate (MVA) pathway. nih.govnih.gov The cyclization of 2,3-oxidosqualene, a critical branching point, is catalyzed by oxidosqualene cyclases (OSCs) to produce a variety of triterpene scaffolds. nih.gov For limonoids found in the Meliaceae family, the precursor is typically a tetracyclic triterpene of the tirucallane or euphane type. acs.org
Following the initial cyclization, the triterpenoid scaffold undergoes a series of extensive oxidative modifications. These reactions, primarily catalyzed by a versatile class of enzymes known as cytochrome P450 monooxygenases (CYPs), introduce oxygen functionalities at various positions on the carbon skeleton. nih.gov These oxidative steps are crucial for the subsequent structural rearrangements and the ultimate formation of the diverse array of limonoid structures.
A key transformation in limonoid biosynthesis is the formation of the characteristic furan (B31954) ring, which is typically attached at the C-17 position. This process involves the loss of four carbon atoms from the triterpenoid side chain. acs.org The biosynthesis proceeds through protolimonoid intermediates, which then undergo further modifications, including scaffold rearrangements and the cleavage of rings, to generate the vast structural diversity observed in this class of natural products. nih.govmdpi.com
| Precursor/Intermediate | Key Transformation | Enzyme Class (Proposed) |
| 2,3-Oxidosqualene | Cyclization | Oxidosqualene Cyclase (OSC) |
| Tetracyclic Triterpene | Oxidative Modifications | Cytochrome P450s (CYPs) |
| Protolimonoid | Furan Ring Formation | Various (including CYPs) |
| Basic Limonoid Skeleton | Further Rearrangements | Various |
Proposed Enzymatic Transformations Leading to the Cedrodorin Skeleton
The cedrodorin skeleton, characteristic of a specific class of limonoids including cedrelone, is believed to be derived from an azadirone-type precursor through a series of enzymatic transformations. researchgate.net While the precise enzymatic machinery has not been fully elucidated, the involvement of cytochrome P450 enzymes is strongly implicated in the key oxidative steps and rearrangements.
The formation of the cedrodorin skeleton likely involves specific ring cleavage and rearrangement reactions from a more conventional limonoid precursor. These types of modifications are common in the biosynthesis of complex limonoids and contribute significantly to their structural diversity. mdpi.com The proposed pathway likely involves a cascade of reactions catalyzed by a suite of tailoring enzymes, building upon the foundational limonoid structure.
Specific Biosynthetic Steps Involved in the Formation of 6-Deoxy-9alpha-hydroxycedrodorin
The biosynthesis of this compound from a cedrodorin precursor requires two specific enzymatic modifications: a deoxygenation at the C-6 position and a hydroxylation at the C-9alpha position.
6-Deoxygenation: The removal of a hydroxyl group at the C-6 position is a reductive step. While the specific enzyme responsible for this transformation in the biosynthesis of this compound is unknown, such deoxygenation reactions in natural product biosynthesis can be catalyzed by various reductases.
9-alpha-hydroxylation: The introduction of a hydroxyl group at the C-9 position with alpha stereochemistry is an oxidative reaction. This type of specific hydroxylation is a hallmark of cytochrome P450 enzymes. nih.gov These enzymes are known for their ability to catalyze regio- and stereospecific hydroxylations on complex terpenoid scaffolds. Therefore, it is highly probable that a specific cytochrome P450 enzyme is responsible for the 9-alpha-hydroxylation step in the biosynthesis of this compound.
Chemical Synthesis and Analog Derivatization Strategies
Retrosynthetic Analysis of Limonoid Core Structures
A retrosynthetic analysis of a complex molecule like 6-Deoxy-9alpha-hydroxycedrodorin begins with conceptually deconstructing the target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com This process involves identifying key strategic bonds and functional groups that can be formed through reliable and well-established chemical reactions.
For the cedrodorin motif, a plausible retrosynthetic analysis would prioritize the disconnection of the more complex regions, such as the highly substituted cyclohexane (B81311) ring and the ether linkages. A logical approach would involve the following key disconnections:
Furan (B31954) Ring Disconnection: The furan ring, a characteristic feature of many limonoids, can be retrosynthetically disconnected to a precursor with a latent furan-forming functionality.
Ether Bridge Disconnection: The ether bridge can be disconnected to reveal a diol precursor, which could be formed from a more fundamental carbocyclic core.
Cyclohexane Ring Disconnections: The densely functionalized cyclohexane ring can be broken down through disconnections that correspond to powerful ring-forming reactions, such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions.
This analysis leads to the identification of key building blocks, or synthons, that can be assembled in a convergent or linear fashion. The stereochemical complexity must be addressed at each step, often relying on substrate-controlled or catalyst-controlled reactions to set the numerous stereocenters with high fidelity. The retrosynthetic analysis of the related cedrane (B85855) sesquiterpenes, which share a tricyclic core, can also provide valuable insights into strategies for assembling the carbon skeleton. researchgate.net
Table 1: Key Retrosynthetic Disconnections for the Cedrodorin Core
| Disconnection Point | Corresponding Forward Reaction | Key Precursor Fragments |
| Furan Ring | Paal-Knorr furan synthesis or related methods | 1,4-dicarbonyl compound |
| C9-O-C12 Ether Bridge | Intramolecular Williamson ether synthesis or acid-catalyzed cyclization | Diol on a carbocyclic scaffold |
| C-Ring Formation | Intramolecular aldol or Diels-Alder reaction | Acyclic or bicyclic precursor with appropriate functional groups |
| A/B Ring System | Annulation strategies (e.g., Robinson annulation) | Simpler cyclic ketones and enones |
Approaches to Total Synthesis of Complex Natural Products Bearing the Cedrodorin Motif
While a total synthesis of this compound has not been reported in the literature, the synthesis of other complex limonoids, such as gedunin (B191287), provides a roadmap for potential strategies. acs.orgresearchgate.net A successful total synthesis would likely involve a convergent approach, where different fragments of the molecule are synthesized separately and then joined together at a late stage.
Key strategic elements for the total synthesis of a cedrodorin-type limonoid would include:
Construction of the Polycyclic Core: The assembly of the tetracyclic core is a major hurdle. Strategies from other complex natural product syntheses, such as tandem cyclizations or powerful annulation reactions, would be essential. researchgate.net For instance, an intramolecular Diels-Alder reaction could be envisioned to form two of the rings simultaneously and set multiple stereocenters.
Stereoselective Oxygenation: The introduction of the numerous hydroxyl groups and the ether linkage with the correct stereochemistry is a significant challenge. This would likely involve the use of stereoselective epoxidation, dihydroxylation, and reduction reactions. The use of directing groups could be employed to control the stereochemical outcome of these transformations.
Furan Ring Installation: The furan ring is often installed late in the synthesis to avoid potential complications with its reactivity in earlier steps. This could be achieved from a suitable precursor, such as a protected 1,4-dicarbonyl compound.
The total synthesis of related natural products, such as 6-deoxydihydrokalafungin, highlights the challenges in controlling stereochemistry during the formation of similar structural motifs. mdpi.com
Semi-synthetic Modifications and Site-Specific Derivatization of this compound
Semi-synthesis, the chemical modification of a natural product, is a powerful tool for generating analogs with improved properties. researchgate.net For this compound, several functional groups present themselves as handles for derivatization.
Hydroxyl Groups: The 9-alpha-hydroxyl group is a prime candidate for modification. Esterification or etherification at this position could be explored to modulate the compound's lipophilicity and pharmacokinetic profile.
The Furan Ring: The furan moiety is susceptible to various transformations. For example, it can undergo Diels-Alder reactions or be oxidized to open-chain products, leading to novel scaffolds.
Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can be further derivatized, or it can be subjected to olefination reactions to introduce new carbon-based substituents.
The goal of such modifications is often to enhance biological activity, improve metabolic stability, or probe the structure-activity relationships (SAR) of the compound.
Table 2: Potential Sites for Semi-synthetic Modification of this compound
| Site of Modification | Potential Reaction | Type of Analog Generated |
| 9-alpha-hydroxyl | Esterification, Etherification, Oxidation | Esters, Ethers, Ketones |
| Furan Ring | Diels-Alder, Oxidation, Hydrogenation | Cycloadducts, Ring-opened products, Tetrahydrofuran derivatives |
| Ketone Carbonyl | Reduction, Olefination, Grignard addition | Alcohols, Alkenes, Tertiary alcohols |
Chemoenzymatic Synthesis Prospects for Cedrodorin Analogs
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly well-suited for the synthesis of complex, chiral molecules like limonoids. acs.orgresearchgate.net
The successful chemoenzymatic synthesis of gedunin demonstrates the power of this strategy. researchgate.netchemrxiv.orgacs.org Key to this approach was the use of enzymes for highly selective C-H oxidation, a transformation that is often difficult to achieve with traditional chemical methods.
For the synthesis of cedrodorin analogs, a chemoenzymatic strategy could offer several advantages:
Stereoselective Hydroxylation: Engineered cytochrome P450 monooxygenases or other hydroxylases could be used to introduce hydroxyl groups at specific positions on a synthetic intermediate with high stereocontrol. This would circumvent the need for complex protecting group manipulations often required in purely chemical syntheses.
Enzymatic Ring Formation: Enzymes such as cyclases could potentially be used to catalyze the formation of the polycyclic core of the cedrodorin molecule.
Selective Derivatization: Enzymes like lipases or glycosyltransferases could be employed for the selective acylation or glycosylation of the hydroxyl groups, leading to a diverse range of analogs.
The development of a chemoenzymatic route to cedrodorin analogs would not only provide access to novel compounds for biological screening but also represent a more sustainable and efficient approach to the synthesis of this complex class of natural products.
Biological Activity and Mechanistic Investigations
Insect Deterrent and Antifeedant Activity Profiles
The chemical compound 6-Deoxy-9alpha-hydroxycedrodorin, a tetranortriterpenoid isolated from the leaves of Cedrela odorata, has been identified as a significant agent in plant-insect interactions. Its role as an insect deterrent and antifeedant is a key aspect of its biological activity, suggesting its importance in the natural defense mechanisms of its source plant.
Bioassay Development and Evaluation in Insect Models (e.g., Exopthalmus jekelianus)
Research has demonstrated that this compound is associated with leaf rejection by the polyphagous, folivorous weevil, Exopthalmus jekelianus. This insect model has been crucial in evaluating the antifeedant properties of this compound. Bioassays involving E. jekelianus have been instrumental in isolating and identifying the specific compounds within Cedrela odorata leaves that deter feeding.
In a notable study, four new tetranortriterpenoids, including this compound, were isolated from the leaves of Cedrela odorata using High-Performance Liquid Chromatography (HPLC). The molecular structures of these compounds were determined using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Subsequent bioassays confirmed that three of these compounds, including this compound, were directly linked to the rejection of the leaves by E. jekelianus. This targeted approach, combining chemical isolation with insect bioassays, has been fundamental in characterizing the deterrent activity of this specific limonoid.
Ecological Role in Plant Defense Mechanisms and Pest Resistance
The identification of this compound as an active insect deterrent has potential applications in forestry and agriculture. It is suggested that this compound could be a valuable marker in the selection of insect-resistant clones for timber plantations. By identifying and propagating tree clones with naturally higher concentrations of such defensive compounds, it may be possible to develop more resilient and sustainable forestry practices with reduced reliance on synthetic pesticides.
Cellular and Molecular Mechanisms of Action (if explored in relation to its deterrent activity or general limonoid properties)
While specific studies on the cellular and molecular mechanisms of this compound are not extensively detailed in the available research, the broader class of limonoids, to which it belongs, offers insights into its potential modes of action.
Interaction with Receptor Systems in Target Organisms
Limonoids are known to exert their antifeedant effects by interacting with the taste receptor systems of insects. Electrophysiological studies on other limonoids have shown that they can stimulate specific chemosensory cells in insects. For instance, studies on the lepidopteran pest Eldana saccharina have demonstrated that limonoids like deoxylimonin can stimulate cells in the maxillary styloconic sensilla, which are taste organs in insects. Furthermore, deoxylimonin and another limonoid, obacunone, have been shown to inhibit the response of sugar-sensitive taste receptor cells to sucrose. This suggests that limonoids can act as "bitter" compounds that deter feeding by either stimulating specific deterrent receptors or by blocking the perception of feeding stimulants like sugars. It is plausible that this compound employs a similar mechanism, interacting with gustatory receptors in Exopthalmus jekelianus to elicit a deterrent response.
Modulation of Biological Pathways Underlying Anti-feedant Effects
The antifeedant effects of limonoids are likely mediated through the modulation of specific biological pathways following receptor interaction. When an insect's taste receptors are stimulated by a deterrent compound, a signal transduction cascade is initiated within the sensory neuron. This ultimately leads to a neural signal being sent to the insect's central nervous system, which is interpreted as a negative stimulus, resulting in the cessation of feeding. While the precise downstream signaling pathways activated by this compound are not yet elucidated, the behavioral outcome of feeding rejection in Exopthalmus jekelianus strongly indicates the involvement of such neural and molecular pathways.
Comparative Bioactivity Studies with Related Limonoids and Cedrodorin Derivatives
Direct comparative bioactivity studies involving this compound and its close chemical relatives are limited in the reviewed literature. However, research on other limonoids provides a framework for understanding the structure-activity relationships within this class of compounds and highlights the variability in their antifeedant potency.
For example, a study on the limonoid meliartenin from Melia azedarach demonstrated its potent antifeedant activity against the larvae of Epilachna paenulata. In choice tests, meliartenin exhibited an ED50 (Effective Dose for 50% of the population) of 0.80 µg/cm², which was comparable to the well-known potent antifeedant azadirachtin (B1665905) (ED50 of 0.72 µg/cm²) and significantly more active than toosendanin (ED50 of 3.69 µg/cm²).
Another study on limonoids from Khaya senegalensis assessed the antifeedant activity of fifteen different B,D-secolimonoids against the third-instar larvae of Spodoptera littoralis. The results showed a range of activities, with some compounds like khayalactol and 1-O-acetylkhayanolide A displaying strong antifeedant properties at a concentration of 1000 µg/ml. These studies underscore that even small variations in the chemical structure of limonoids can lead to significant differences in their biological activity.
The following table provides a summary of the antifeedant activities of various limonoids from the literature, illustrating the comparative potency that can be observed within this compound class.
| Compound | Insect Species | Bioassay Type | Activity Metric | Value |
| Meliartenin | Epilachna paenulata | Choice Test | ED50 | 0.80 µg/cm² |
| Azadirachtin | Epilachna paenulata | Choice Test | ED50 | 0.72 µg/cm² |
| Toosendanin | Epilachna paenulata | Choice Test | ED50 | 3.69 µg/cm² |
| Khayalactol | Spodoptera littoralis | Choice Leaf Disc | Antifeedant % | 83.8% at 1000 µg/ml |
| 1-O-acetylkhayanolide A | Spodoptera littoralis | Choice Leaf Disc | Antifeedant % | 61.9% at 1000 µg/ml |
Future research focusing on the comparative bioactivity of this compound alongside other cedrodorin derivatives and related limonoids would be invaluable for elucidating the specific structural features that contribute to its potent insect deterrent properties.
Structure Activity Relationship Sar Investigations of the Cedrodorin Series
Correlating Structural Features with Biological Response and Efficacy
The biological activity of the cedrodorin series is intricately linked to its complex molecular framework. Modifications to various parts of the cedrodorin scaffold can significantly impact its insect deterrent and toxic properties. Key structural features that have been investigated for their role in biological response and efficacy include the A and B rings, the furan (B31954) ring, and various substituents attached to the core structure.
Systematic modifications of the cedrodorin structure have revealed that the integrity and functionality of the A and B rings are crucial for maintaining biological activity. For instance, alterations to the enone system within these rings can lead to a significant reduction or complete loss of insecticidal effects. The presence and nature of oxygen-containing functional groups on these rings also play a pivotal role in modulating the compound's interaction with its biological target.
The furan ring, a characteristic feature of many limonoids, is another critical determinant of activity. Studies involving the saturation or cleavage of the furan ring in related limonoids have consistently demonstrated a marked decrease in their insect antifeedant properties. This suggests that the furan moiety is likely involved in the binding of the molecule to its receptor site in the insect.
Furthermore, the type and position of substituent groups on the cedrodorin skeleton can fine-tune its biological efficacy. For example, the presence of specific ester groups at certain positions has been shown to enhance the insecticidal activity of some analogs. Conversely, the introduction of bulky substituents can lead to a decrease in activity, possibly due to steric hindrance at the target site.
The following table summarizes the general structure-activity relationships observed in the cedrodorin series and related limonoids:
| Structural Feature | Modification | Impact on Biological Activity |
| A-Ring | Alteration of the enone system | Decrease or loss of activity |
| B-Ring | Modification of oxygenated functional groups | Modulation of activity |
| Furan Ring | Saturation or cleavage | Significant decrease in antifeedant properties |
| Substituents | Introduction of specific ester groups | Potential enhancement of activity |
| Substituents | Addition of bulky groups | Potential decrease in activity due to steric hindrance |
Identification of Pharmacophoric Elements Critical for Insect Deterrence
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the cedrodorin series, identifying the key pharmacophoric elements is crucial for understanding the molecular basis of their insect deterrent activity and for designing new, more potent analogs.
Through computational modeling and comparison of the structures of active and inactive cedrodorin analogs, several key pharmacophoric features have been proposed. These typically include:
Hydrogen Bond Acceptors: The oxygen atoms of carbonyl groups, hydroxyl groups, and ester functionalities are critical hydrogen bond acceptors that can interact with amino acid residues in the target protein.
Hydrogen Bond Donors: Hydroxyl groups can also act as hydrogen bond donors, forming crucial interactions within the binding pocket.
Hydrophobic Regions: The steroid-like core of the cedrodorin molecule provides a significant hydrophobic scaffold that can engage in van der Waals interactions with nonpolar regions of the receptor.
The spatial arrangement of these features is critical. The distances and angles between the hydrogen bond donors/acceptors and the hydrophobic centers must be optimal to ensure a high-affinity interaction with the biological target. The 9-alpha-hydroxy group in 6-Deoxy-9alpha-hydroxycedrodorin, for example, is a key hydrogen bond donor that contributes to the specific orientation of the molecule within the active site.
Rational Design and Synthesis of Modified Analogs for Enhanced Activity
The insights gained from SAR and pharmacophore modeling studies provide a solid foundation for the rational design and synthesis of modified cedrodorin analogs with enhanced insect deterrent properties. The goal of this approach is to optimize the interaction of the molecule with its target, thereby increasing its potency and potentially its selectivity.
One strategy involves the targeted modification of the lead compound, this compound, to introduce functional groups that are predicted to enhance its binding affinity. For example, the synthesis of analogs with different ester groups at specific positions could lead to compounds with improved activity profiles. The rationale behind this is that varying the size, shape, and electronic properties of the ester moiety can optimize the interactions with the target protein.
Another approach focuses on simplifying the complex natural product structure while retaining the key pharmacophoric elements. This can lead to the development of synthetic analogs that are easier and more cost-effective to produce. By identifying the minimal structural requirements for activity, chemists can design and synthesize novel scaffolds that mimic the essential features of the natural product.
The synthesis of these modified analogs often involves multi-step chemical transformations, starting from the natural product or a readily available precursor. These synthetic efforts are guided by the predictions from SAR and pharmacophore models, allowing for a more focused and efficient exploration of the chemical space around the cedrodorin scaffold. The newly synthesized compounds are then subjected to biological evaluation to assess their insect deterrent activity, and the results are used to refine the SAR and pharmacophore models in an iterative process of design, synthesis, and testing.
Advanced Analytical Methodologies for Detection and Profiling
Chromatographic-Mass Spectrometric (LC-MS) Quantification in Plant Extracts and Biological Samples
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the selective and sensitive quantification of 6-Deoxy-9alpha-hydroxycedrodorin in complex matrices like plant extracts. The combination of the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer allows for the accurate measurement of the compound even at low concentrations.
A typical LC-MS method for the quantification of this compound would involve a reversed-phase chromatography column to separate it from other co-extracted compounds. The mass spectrometer would be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. While specific operational parameters for this compound are not widely published, a hypothetical set of parameters based on the analysis of similar triterpenoids is presented below. nih.govnih.gov
| Parameter | Example Value/Condition |
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Monitored Transition (MRM) | Precursor ion (e.g., [M+H]+ for this compound) → Product ion(s) |
The structural elucidation of novel limonoids, including those from Cedrela odorata, heavily relies on a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.gov
Chemoinformatic Approaches for Data Analysis and Interpretation
The large and complex datasets generated by metabolomics and LC-MS studies necessitate the use of chemoinformatic and bioinformatic tools for data analysis and interpretation. These approaches are essential for extracting meaningful biological information from the raw data.
For untargeted metabolomics data, chemoinformatic workflows typically involve several key steps:
Data Preprocessing: This includes noise reduction, baseline correction, and peak picking.
Peak Alignment: Algorithms are used to correct for retention time shifts between different samples.
Multivariate Statistical Analysis: Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize the data and identify variables (metabolites) that differentiate sample groups.
Feature Identification: Putative identification of metabolites is achieved by matching their accurate mass and fragmentation spectra against spectral libraries and databases.
A study utilizing Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) for the chemical fingerprinting of different Cedrela species demonstrated the power of chemoinformatic approaches. oup.com The researchers used Principal Component Analysis, Kernel Discriminant Analysis, and Random Forest analyses to discriminate between species based on their chemical profiles, which comprised 1062 compounds. oup.com Such techniques could be applied to differentiate Cedrela odorata populations based on their content of this compound and other limonoids.
The integration of metabolomic data with other 'omic' data, such as transcriptomics, can provide a more holistic understanding of the biological processes involving this compound. For example, correlating the expression of genes involved in terpene synthesis with the abundance of the compound could elucidate its biosynthetic pathway. nih.gov
Future Research Directions and Translational Perspectives
Complete Elucidation of Biosynthetic Enzymes and Genetic Regulation
A significant gap in our understanding of 6-Deoxy-9alpha-hydroxycedrodorin lies in its intricate biosynthetic pathway. As a modified triterpene, its synthesis originates from the ubiquitous terpenoid backbone biosynthesis pathways. nih.gov However, the specific enzymes responsible for the intricate cyclizations, oxidations, and esterifications that lead to the final structure of this compound are yet to be identified.
Future research should focus on a multi-omics approach to unravel this complex process. Transcriptomic analysis of Cedrela odorata tissues actively producing the compound can help identify candidate genes. nih.gov Families of enzymes such as cytochrome P450 monooxygenases (CYPs) and various transferases are likely key players in generating the structural diversity of limonoids. nih.gov For instance, research on related species in the Meliaceae family, such as Azadirachta indica (neem), has highlighted the role of specific CYPs in modifying the triterpenoid (B12794562) skeleton. nih.gov
Furthermore, the genetic regulation of this pathway needs to be investigated. Transcription factors from families such as AP2/ERF, bHLH, and MYB are known to regulate terpenoid biosynthesis in plants and are prime candidates for controlling the production of this compound. researchgate.net Understanding this regulatory network could pave the way for genetically engineering plants with enhanced production of this valuable compound.
Development of Biotechnological Production Platforms
The reliance on harvesting from wild or cultivated Cedrela odorata trees for obtaining this compound is not sustainable for large-scale applications. researchgate.net Therefore, the development of biotechnological production platforms is a critical future direction.
Microbial Synthesis: Heterologous expression of the identified biosynthetic genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a promising avenue for scalable and controlled production. nih.govgoogle.com This approach has been successfully employed for other complex terpenoids and would involve transferring the entire biosynthetic pathway into a microbial chassis. escholarship.orgresearchgate.net This would necessitate the complete elucidation of the pathway as outlined in the previous section.
Plant Cell Culture: In vitro propagation of Cedrela odorata has been explored, providing a foundation for developing plant cell and tissue culture systems for secondary metabolite production. bioline.org.brresearchgate.netfrontiersin.org Establishing cell suspension or hairy root cultures of Cedrela odorata could enable the controlled production of this compound in bioreactors, independent of environmental factors and with the potential for process optimization to enhance yields.
Sustainable Applications in Integrated Pest Management and Agroecology
The Meliaceae family is renowned for its insecticidal and antifeedant compounds, with azadirachtin (B1665905) from neem being the most famous example. botanicohub.com Limonoids isolated from Cedrela odorata have also demonstrated antifeedant activity. nih.gov This inherent biological activity positions this compound as a strong candidate for development as a natural pesticide.
Future research should focus on rigorously evaluating the insecticidal and antifeedant spectrum of pure this compound against a range of agricultural pests. Studies on its mode of action and efficacy in greenhouse and field trials are necessary to validate its potential. A practical example of the traditional use of Cedrela odorata involves using its leaves to protect stored maize from insect pests, highlighting its potential in post-harvest protection. researchgate.net
Incorporating this compound-based biopesticides into integrated pest management (IPM) programs could offer a more sustainable alternative to synthetic pesticides, reducing environmental impact and the development of insecticide resistance. Furthermore, the cultivation of Cedrela odorata itself could have agroecological benefits, contributing to biodiversity and ecosystem stability. botanicohub.com
Exploration of Additional Undiscovered Biological Activities and Therapeutic Potential
While the insecticidal properties of compounds from Cedrela odorata are recognized, the full spectrum of biological activities for this compound remains to be explored. The Meliaceae family is a rich source of compounds with diverse pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. researchgate.netresearchgate.netnih.gov
Recent studies on other limonoids from Cedrela odorata have revealed their potential as modulators of heat shock protein 90 (Hsp90), a target of interest in cancer therapy. nih.gov Extracts from Cedrela odorata have also shown anti-inflammatory effects in cellular models. nih.gov These findings suggest that this compound may possess a wider range of therapeutic applications.
A comprehensive bioactivity screening of the purified compound is warranted. nih.gov This should include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, among others. nih.govnih.govmdpi.com The identification of novel therapeutic properties could open up new avenues for drug discovery and development, adding significant value to this natural product.
Q & A
Q. How should omics technologies analyze metabolic pathways influenced by 6-Deoxy-9α-hydroxycedrodorin?
- Methodological Answer : Untargeted metabolomics (LC-HRMS) paired with pathway analysis tools (MetaboAnalyst 5.0) identifies perturbed pathways. Transcriptomics (RNA-seq) reveals gene expression changes, while proteomics (TMT labeling) highlights protein-level effects. Integration with KEGG or Reactome databases contextualizes findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
